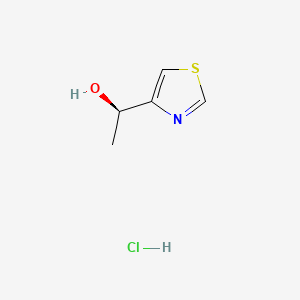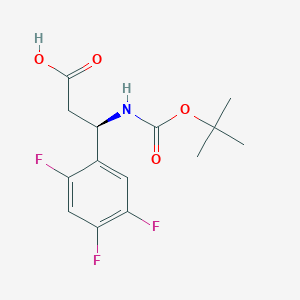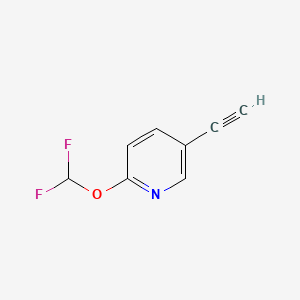
2-(Difluoromethoxy)-5-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 2-position and an ethynyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-ethynylpyridine typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
2-(Trifluoromethoxy)-5-ethynylpyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-ethynylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-(Difluoromethoxy)-5-ethynylpyridine is unique due to the combination of the difluoromethoxy and ethynyl groups on a pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F2NO |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-3-4-7(11-5-6)12-8(9)10/h1,3-5,8H |
Clave InChI |
UGHVENKEZRJLHO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


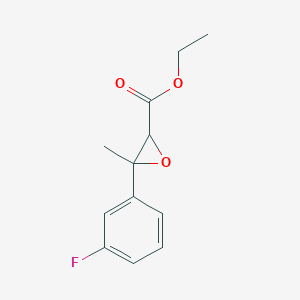

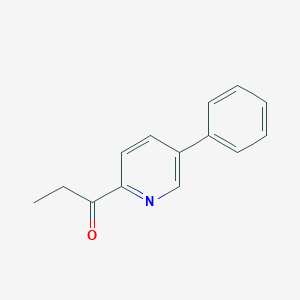
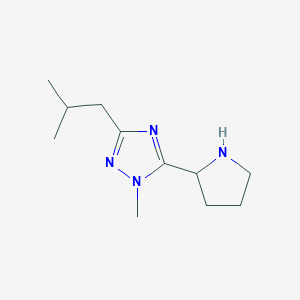
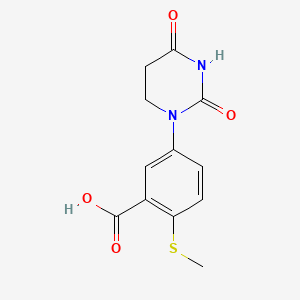
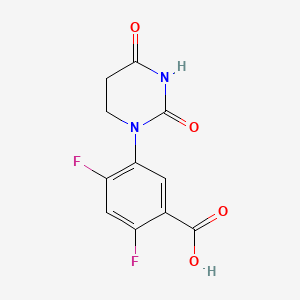
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
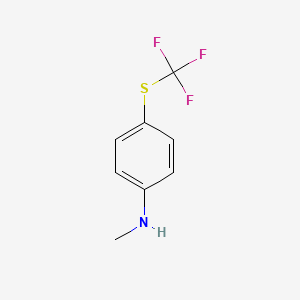
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
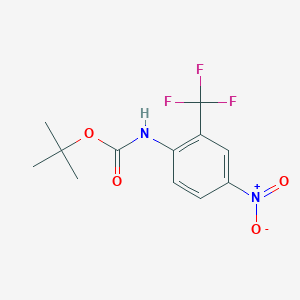
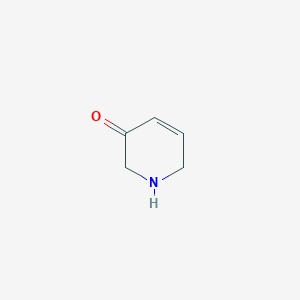
![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
